2-N-Fmoc-propane-1,2-diamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-Fmoc-propane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of 332.83 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is a popular protecting group due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Fmoc-propane-1,2-diamine hydrochloride typically involves the reaction of propane-1,2-diamine with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 2-N-Fmoc-propane-1,2-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-N-Fmoc-propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Common Reagents and Conditions
Fmoc Chloride:
Triethylamine: Acts as a base in the synthesis.
Piperidine: Used for the removal of the Fmoc group.
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-N-Fmoc-propane-1,2-diamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-N-Fmoc-propane-1,2-diamine hydrochloride involves the protection of amine groups during chemical synthesis. The Fmoc group forms a stable carbamate linkage with the amine, preventing unwanted reactions. The protected amine can then undergo various chemical transformations, and the Fmoc group can be removed under mild conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-ethylenediamine: Similar in structure but with an ethylene backbone instead of a propane backbone.
N-Fmoc-1,2-diaminoethane: Another similar compound with a different backbone structure.
Uniqueness
2-N-Fmoc-propane-1,2-diamine hydrochloride is unique due to its specific backbone structure, which can influence the reactivity and stability of the compound in various chemical reactions. Its use in peptide synthesis is particularly notable due to the stability of the Fmoc group under basic conditions and its ease of removal under acidic conditions .
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-aminopropan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H |
InChI Key |
LWOFWULBDZBXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.